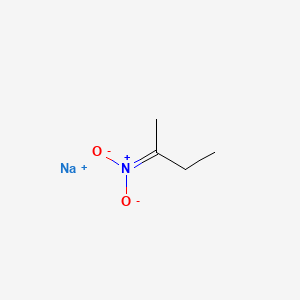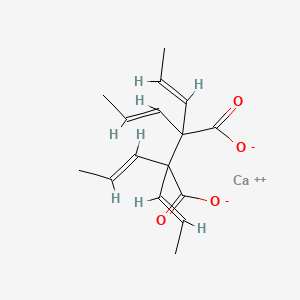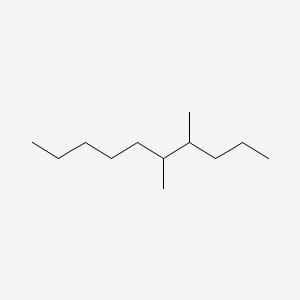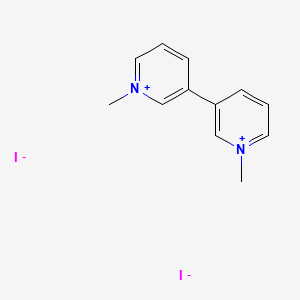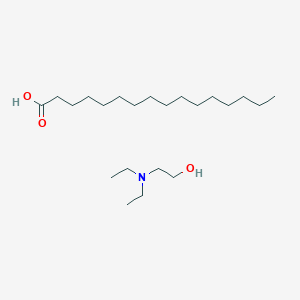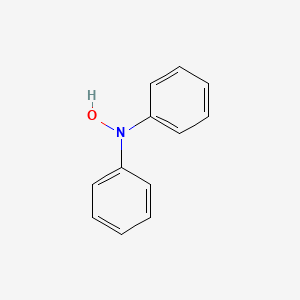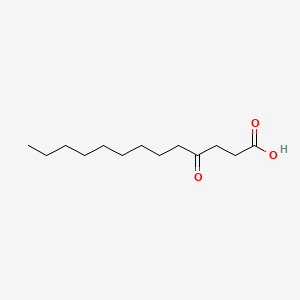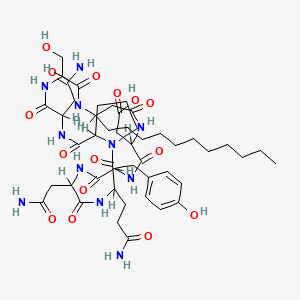
Iturin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iturin C is a cyclic lipopeptide produced by certain strains of Bacillus subtilis. It is part of the iturin family, which includes other variants such as iturin A, bacillomycin D, and mycosubtilin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iturin C is typically produced through fermentation processes involving Bacillus subtilis strains. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the lipopeptide. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Inoculation: Bacillus subtilis strains are inoculated into a sterile fermentation medium.
Fermentation: The culture is maintained under controlled conditions (e.g., temperature, pH, aeration) to promote the production of this compound.
Extraction: The lipopeptide is extracted from the culture medium using solvent extraction or other separation techniques.
Purification: High-performance liquid chromatography (HPLC) or other purification methods are used to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
Iturin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the fatty acid chain of this compound.
Substitution: Substitution reactions can occur at the amino acid residues or the fatty acid chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions include modified this compound derivatives with altered biological activities. These derivatives are often studied for their enhanced or altered antifungal properties .
Scientific Research Applications
Iturin C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipopeptide synthesis and modifications.
Biology: Investigated for its role in microbial interactions and as a biocontrol agent against plant pathogens.
Medicine: Explored for its potential as an antifungal agent and its cytotoxic effects on cancer cells.
Industry: Utilized in the development of biopesticides and as a biosurfactant in various industrial processes
Mechanism of Action
Iturin C exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, increasing membrane permeability and causing cell lysis. This mechanism is effective against a wide range of fungi and some bacteria. The molecular targets include membrane lipids and proteins, leading to disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Iturin A
- Bacillomycin D
- Bacillomycin F
- Bacillomycin L
- Mycosubtilin
- Mojavensin
Uniqueness
Iturin C is unique due to its specific amino acid sequence and fatty acid chain length, which confer distinct biological activities. Compared to other iturins, this compound has shown varying degrees of antifungal and cytotoxic activities, making it a valuable compound for diverse applications .
Conclusion
This compound is a versatile cyclic lipopeptide with significant potential in various fields. Its unique properties and broad-spectrum activities make it an important subject of study for developing new biocontrol agents, antifungal drugs, and industrial biosurfactants.
Properties
CAS No. |
52229-92-2 |
|---|---|
Molecular Formula |
C48H73N11O15 |
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
2-[6,22-bis(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-12-yl]acetic acid |
InChI |
InChI=1S/C48H73N11O15/c1-2-3-4-5-6-7-8-9-10-12-28-22-40(65)53-34(25-41(66)67)45(71)55-31(21-27-14-16-29(61)17-15-27)42(68)56-32(23-38(50)63)43(69)54-30(18-19-37(49)62)48(74)59-20-11-13-36(59)47(73)57-33(24-39(51)64)44(70)58-35(26-60)46(72)52-28/h14-17,28,30-36,60-61H,2-13,18-26H2,1H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,72)(H,53,65)(H,54,69)(H,55,71)(H,56,68)(H,57,73)(H,58,70)(H,66,67) |
InChI Key |
MVHYSGWFUVMTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




